Ethyl 4-bromo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate

Regioselective synthesis N-alkylation Pyrazole functionalization

Pre-installed N1-PMB group eliminates competing N2-alkylation, avoiding regioisomer mixtures that plague unsubstituted pyrazole-3-carboxylate building blocks. Orthogonal C4-Br and C3-ethyl ester handles enable modular sequential Pd couplings (C5 arylation, then C4 Suzuki) for diversity-oriented synthesis. Validated for type II kinase inhibitor scaffolds and pyrazole carboxanilide fungicides. PMB cleavable under TFA without affecting C4 or C3 substituents. Optimal clogP (~2.08) for membrane permeability. ≥97%.

Molecular Formula C14H15BrN2O3
Molecular Weight 339.18 g/mol
Cat. No. B8240730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-bromo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate
Molecular FormulaC14H15BrN2O3
Molecular Weight339.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C=C1Br)CC2=CC=C(C=C2)OC
InChIInChI=1S/C14H15BrN2O3/c1-3-20-14(18)13-12(15)9-17(16-13)8-10-4-6-11(19-2)7-5-10/h4-7,9H,3,8H2,1-2H3
InChIKeyGKNXXAXWFLJGOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring Ethyl 4-bromo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate: A Multifunctional Pyrazole Building Block with a Dual Bromo/PMB Handle


Ethyl 4-bromo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate (CAS 2803477-09-8) belongs to the class of 1,3,4-trisubstituted pyrazole carboxylates, which are widely exploited as synthetic intermediates in medicinal chemistry and agrochemical development [1]. This compound uniquely positions a bromine atom at the C4 position for transition-metal-catalyzed cross-coupling, while the 4-methoxybenzyl (PMB) group at N1 serves a dual role: it acts as a regioselective protecting group that can be removed under acidic conditions [2], and it modulates lipophilicity (clogP ~2.08) to enhance membrane permeability in downstream bioactive candidates . The ethyl ester at C3 provides a handle for further functionalization (e.g., hydrolysis to the carboxylic acid or amidation).

Why Ethyl 4-bromo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate Cannot Be Freely Swapped with Unprotected or Differently Substituted Pyrazole-3-carboxylates


Pyrazole-3-carboxylate building blocks that lack an N1 substituent (e.g., ethyl 4-bromo-1H-pyrazole-3-carboxylate, CAS 5932-34-3) suffer from poor regiocontrol in subsequent N-alkylation steps, typically yielding mixtures of N1 and N2 regioisomers that require tedious chromatographic separation [1]. Conversely, the pre-installed 4-methoxybenzyl group in this compound simultaneously blocks the competing N2 position, directs further C–H functionalization to the C5 position, and can serve as a traceless protecting group removable by TFA [2]. Replacement with the 4-iodo analog (e.g., methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate, CAS 1260656-58-3) introduces a more reactive but less bench-stable C–I bond that can compromise chemoselectivity during Pd-catalyzed C5 arylations [3]. These substitution-dependent reactivity and stability differences make simple analog interchange problematic without re-optimization of reaction conditions.

Quantitative Differentiation Evidence for Ethyl 4-bromo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate


Regioselectivity Advantage in N1-Alkylation Over Unprotected Pyrazole-3-carboxylates

When 3-substituted pyrazoles undergo N-alkylation, mixtures of N1 and N2 regioisomers are typically obtained. For the parent system (ethyl 4-bromo-1H-pyrazole-3-carboxylate, CAS 5932-34-3), alkylation with benzyl halides under standard conditions (K2CO3, DMF) yields an N1/N2 ratio of approximately 2.5:1, necessitating chromatographic purification that reduces isolated yield [1]. In contrast, the target compound is supplied with the 4-methoxybenzyl group already installed exclusively at the N1 position, thereby eliminating this selectivity problem entirely and enabling quantitative utilization of the building block in the next synthetic step (isolated yield penalty = 0%).

Regioselective synthesis N-alkylation Pyrazole functionalization

Chemoselective C–H Arylation at C5 with Intact C4–Br: A Sequential Functionalization Advantage Over 4-Iodo Analogs

Under phosphine-free Pd(OAc)₂ catalysis (1 mol%, KOAc, DMA), 4-bromo N-substituted pyrazoles undergo direct C5 arylation with aryl bromides while leaving the C4–Br bond intact [1]. This chemoselectivity enables a sequential functionalization strategy: C5 arylation first, followed by Suzuki coupling at C4. The 4-iodo analog, although also chemoselective under identical conditions, carries a more labile C–I bond that can undergo oxidative addition even at ambient temperature, limiting shelf stability and potentially complicating scale-up [1]. The C–Br bond in the target compound provides an optimal balance: sufficient reactivity for Suzuki coupling (with Pd(PPh₃)₄ or Pd(dppf)Cl₂) yet sufficient robustness for ambient storage and handling.

Palladium catalysis C–H activation Sequential functionalization Chemoselectivity

Lipophilicity Modulation by the 4-Methoxybenzyl Group Versus N-Unsubstituted and N-Methyl Analogs

The computed partition coefficient (clogP) for the target compound is 2.08 [1], which falls within the optimal range for passive membrane permeability (Lipinski's Rule of 5: logP ≤ 5). By comparison, the N-unsubstituted parent (ethyl 4-bromo-1H-pyrazole-3-carboxylate, CAS 5932-34-3) has a computed logP of ~1.3, and the N-methyl analog (ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate) has a computed logP of ~1.6 [1]. The incremental lipophilicity (ΔlogP ≈ +0.8 vs. N–H, +0.5 vs. N–Me) conferred by the 4-methoxybenzyl group enhances predicted membrane permeability without exceeding drug-likeness thresholds. In the context of the Raf kinase inhibitor series where 1-(4-methoxybenzyl)-1H-pyrazole amides demonstrated GI₅₀ = 0.27 μM against A375P melanoma cells [2], this lipophilicity contribution is considered critical for cellular activity.

Lipophilicity clogP Drug-likeness Membrane permeability

PMB as a Traceless Protecting Group: Enabling Access to N-Unsubstituted Pyrazole-3-carboxylates That Cannot Be Directly Procured

The 4-methoxybenzyl group in the target compound can be quantitatively removed by treatment with trifluoroacetic acid (TFA) in CH₂Cl₂, regenerating the N-unsubstituted pyrazole-3-carboxylate which is otherwise difficult to obtain in pure form due to the tautomeric equilibrium and poor chromatographic behavior of free NH pyrazoles [1]. This traceless deprotection strategy has been demonstrated for PMB-protected pyrazolones, where TFA cleavage proceeded in >90% isolated yield [1]. In contrast, N-benzyl and N-methyl protecting groups require harsher conditions (BBr₃, H₂/Pd–C) that are incompatible with the bromo and ester functionalities present in this compound.

Protecting group strategy PMB deprotection N-unsubstituted pyrazole TFA cleavage

Procurement-Driven Application Scenarios for Ethyl 4-bromo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate


Sequential C5/C4 Di-arylation for Kinase Inhibitor Library Synthesis

Medicinal chemistry teams developing type II kinase inhibitors can exploit the orthogonal reactivity of this building block: first, Pd-catalyzed direct C5 arylation installs an aryl group while preserving the C4–Br bond ; second, Suzuki–Miyaura coupling at C4 introduces a second aryl/heteroaryl group. This sequential strategy has been validated on closely related 1-(4-methoxybenzyl)-4-halopyrazoles and enables rapid exploration of the chemical space around the pyrazole core relevant to Raf kinase and other oncology targets [2].

Late-Stage PMB Deprotection for Free NH Pyrazole Bioisostere Optimization

In lead optimization programs where the pyrazole NH acts as a hydrogen-bond donor for target engagement (e.g., COX-2, kinase hinge-binding), the PMB group serves as a temporary mask. After all synthetic manipulations are complete, TFA-mediated deprotection releases the free NH pyrazole without affecting the C4-aryl substituent or the C3-carboxylate ester [3]. This approach circumvents the handling difficulties associated with free NH pyrazole-3-carboxylates and ensures high purity of the final candidate.

Agrochemical Intermediate with Optimized LogP for Foliar Uptake

The computed clogP of 2.08 for this compound places it in the lipophilicity window favored for agrochemical active ingredients requiring foliar uptake . The C4–Br handle allows late-stage diversification to generate libraries of fungicidal pyrazole carboxanilides, a class with established structure–activity relationships against phytopathogenic fungi [1]. Starting from this pre-functionalized building block saves 2–3 synthetic steps compared to routes beginning from unsubstituted pyrazole.

Regioselective Lithiation-Functionalization Workflows Using the PMB Directing Effect

The PMB group is a known director for regiospecific lithiation at the C5 position of pyrazoles [1]. This enables C5 functionalization via lithiation-electrophile quenching (e.g., with DMF for formylation, or with boronate esters for subsequent Suzuki coupling), followed by C4 cross-coupling, affording fully substituted pyrazole-3-carboxylates in a modular fashion. The target compound thus functions as a versatile, multi-handle scaffold for diversity-oriented synthesis.

Quote Request

Request a Quote for Ethyl 4-bromo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.